N-Methylcyclo(L-Leu-L-Hmb-D-Val-D-Leu-L-Hmb-L-Val-)
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Overview
Description
N-Methylcyclo(L-Leu-L-Hmb-D-Val-D-Leu-L-Hmb-L-Val-) is a cyclic peptide compound with the molecular formula C33H58N4O8 It is known for its complex structure, which includes multiple amino acid residues
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methylcyclo(L-Leu-L-Hmb-D-Val-D-Leu-L-Hmb-L-Val-) typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the sequential addition of protected amino acids to a solid resin. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the linear peptide chain, cyclization is achieved through the formation of an amide bond between the N-terminal and C-terminal residues.
Industrial Production Methods
Industrial production of N-Methylcyclo(L-Leu-L-Hmb-D-Val-D-Leu-L-Hmb-L-Val-) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and reproducibility. Purification of the final product is typically achieved through high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-Methylcyclo(L-Leu-L-Hmb-D-Val-D-Leu-L-Hmb-L-Val-) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at specific sites within the peptide structure.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines.
Scientific Research Applications
N-Methylcyclo(L-Leu-L-Hmb-D-Val-D-Leu-L-Hmb-L-Val-) has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and cyclization reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery system.
Industry: Utilized in the development of novel materials and bioactive compounds.
Mechanism of Action
The mechanism of action of N-Methylcyclo(L-Leu-L-Hmb-D-Val-D-Leu-L-Hmb-L-Val-) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-Methylcyclo(L-Leu-L-Hmb-D-Val-D-Leu-L-Hmb-L-Val-)
- Cyclo(L-Leu-L-Hmb-D-Val-D-Leu-L-Hmb-L-Val-)
- N-Methylcyclo(L-Leu-L-Hmb-D-Val-D-Leu-L-Hmb-L-Ile-)
Uniqueness
N-Methylcyclo(L-Leu-L-Hmb-D-Val-D-Leu-L-Hmb-L-Val-) is unique due to its specific sequence of amino acids and the presence of N-methylation. This modification can enhance the compound’s stability and bioactivity compared to its non-methylated counterparts.
Properties
IUPAC Name |
(3S,6R,9S,12R,15R,18S)-4-methyl-3,12-bis(2-methylpropyl)-6,9,15,18-tetra(propan-2-yl)-1,10-dioxa-4,7,13,16-tetrazacyclooctadecane-2,5,8,11,14,17-hexone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H58N4O8/c1-16(2)14-22-32(42)44-26(20(9)10)30(40)36-25(19(7)8)31(41)37(13)23(15-17(3)4)33(43)45-27(21(11)12)29(39)35-24(18(5)6)28(38)34-22/h16-27H,14-15H2,1-13H3,(H,34,38)(H,35,39)(H,36,40)/t22-,23+,24-,25-,26+,27+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFMWZBFYMHHDB-PXCGUVFGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)OC(C(=O)NC(C(=O)N(C(C(=O)OC(C(=O)NC(C(=O)N1)C(C)C)C(C)C)CC(C)C)C)C(C)C)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H]1C(=O)O[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)O[C@H](C(=O)N[C@@H](C(=O)N1)C(C)C)C(C)C)CC(C)C)C)C(C)C)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H58N4O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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